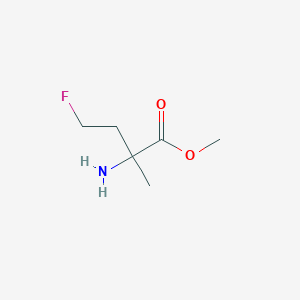

Methyl 2-amino-4-fluoro-2-methylbutanoate

Description

Methyl 2-amino-4-fluoro-2-methylbutanoate is a fluorinated amino ester characterized by a branched butanoate backbone with a methyl group and an amino group at the C2 position, and a fluorine atom at the C4 position. This structural configuration imparts unique physicochemical properties, such as increased polarity due to the amino and fluoro substituents, and steric hindrance from the methyl group. Such compounds are of interest in pharmaceutical and agrochemical research, where fluorine substitution often enhances metabolic stability and bioavailability . The methyl ester group contributes to moderate volatility and solubility in organic solvents, typical of small ester derivatives .

Properties

IUPAC Name |

methyl 2-amino-4-fluoro-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(8,3-4-7)5(9)10-2/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICKWEUMIIMSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCF)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-fluoro-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluoro-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Another synthetic route involves the fluorination of methyl 2-amino-2-methylbutanoate using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This method requires careful control of temperature and reaction time to achieve selective fluorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using solid acid catalysts, can be employed to facilitate the esterification reaction. Additionally, advanced fluorination techniques, including the use of fluorine gas or electrochemical fluorination, may be utilized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-fluoro-2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of 2-amino-4-fluoro-2-methylbutanol.

Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Methyl 2-amino-4-fluoro-2-methylbutanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Synthetic Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.

Biological Studies: Investigated for its potential effects on enzyme activity and cellular processes due to its structural similarity to natural amino acids.

Industrial Applications: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-fluoro-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amino group may participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional group similarities with several esters, fluorinated organics, and amino acid derivatives. Key structural analogues include:

Physicochemical Properties

Data from methyl ester studies (Table 3 in ) suggest that methyl 2-amino-4-fluoro-2-methylbutanoate likely exhibits:

- Lower molecular weight compared to ethyl esters (e.g., 344.16 g/mol for the ethyl analogue in ).

- Enhanced polarity due to the amino (-NH₂) and fluoro (-F) groups, improving solubility in polar solvents like ethanol or water-ethanol mixtures.

- Reduced volatility relative to methyl salicylate, a VOC with a boiling point of ~222°C , as hydrogen bonding from the amino group may increase intermolecular forces.

Biological Activity

Methyl 2-amino-4-fluoro-2-methylbutanoate (commonly referred to as FAMB) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Chemical Formula : C6H12FNO2

- Molecular Weight : Approximately 145.17 g/mol

- Functional Groups :

- Amino group (-NH2)

- Fluoro group (-F)

- Ester group (-COOCH3)

These structural components contribute to its reactivity and interactions with biological systems.

The mechanism of action of this compound involves several key interactions:

- Transport Mechanism : It is primarily transported via the L-type amino acid transport system, which is crucial for its uptake in various cell types, including tumor cells .

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially enhancing binding affinity due to the presence of the fluorine atom. This interaction can lead to altered enzyme activity and modulation of cellular processes.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active form of the compound, which may exert biological effects.

Antitumor Properties

Research indicates that this compound has promising antitumor activity:

- In Vitro Studies : In studies involving rat 9L gliosarcoma cells, the compound demonstrated significant uptake via the L-type amino acid transport system, suggesting its potential as a tumor imaging agent .

- In Vivo Studies : In animal models, [(18)F]FAMB showed favorable tumor-to-normal brain ratios (14:1), indicating its efficacy in distinguishing tumor tissue from healthy brain tissue .

Medicinal Chemistry Applications

This compound serves as a valuable building block in medicinal chemistry:

- Synthesis of Pharmaceuticals : It is utilized in synthesizing compounds targeting neurological disorders and other medical applications due to its structural similarity to natural amino acids.

Case Study 1: Radiolabeled Tracers

A study focused on the synthesis and evaluation of radiolabeled derivatives of this compound highlighted its application in tumor imaging. The compound was synthesized using no-carrier-added [(18)F]fluoride, yielding a decay-corrected yield of 36%. The in vivo studies demonstrated that it could effectively differentiate between tumor and normal tissues, supporting its use in diagnostic imaging .

Case Study 2: Enzyme Activity Modulation

Research has shown that derivatives of this compound can modulate enzyme activity. For instance, compounds derived from this amino acid have been tested for their ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.